molecular formula C19H18N2O3 B1673378 Kebuzone CAS No. 853-34-9

Kebuzone

Número de catálogo: B1673378
Número CAS: 853-34-9
Peso molecular: 322.4 g/mol
Clave InChI: LGYTZKPVOAIUKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Kebuzone se puede sintetizar mediante la reacción de fenilbutazona con una cetona adecuada en condiciones controladas. La síntesis implica la formación de un anillo de pirazolidina con un grupo funcional cetona en la posición 3 de la cadena butilo .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de disolventes, catalizadores y control de la temperatura para facilitar la reacción y los pasos de purificación subsecuentes .

Análisis De Reacciones Químicas

Tipos de reacciones: Kebuzone sufre varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

Scientific Research Applications

Kebuzone has several significant applications across various fields:

  • Chemistry :
    • Used as a model compound for studying the chemistry of pyrazolidinediones.
    • It serves as a reference for synthesizing related compounds.
  • Biology :
    • Investigated for its effects on cellular processes related to inflammation.
    • Explored in studies examining its role in modulating immune responses.
  • Medicine :
    • Employed in clinical research focusing on its anti-inflammatory and analgesic properties.
    • Studied for potential therapeutic benefits in conditions like rheumatoid arthritis and thrombophlebitis.
  • Industry :
    • Utilized in the development of new NSAIDs and related pharmaceutical compounds.

Pharmacokinetics

  • Elimination Half-Life : Approximately 70-100 hours.
  • Excretion : Primarily renal.
  • Biochemical Pathways : Influences the arachidonic acid pathway, impacting the production of inflammatory mediators like prostaglandins and leukotrienes.

Case Study 1: Anti-Inflammatory Effects

A study investigated the efficacy of this compound in an animal model of rheumatoid arthritis. The results demonstrated significant reduction in joint swelling and pain compared to control groups, highlighting its potential as an effective anti-inflammatory agent.

Case Study 2: Cellular Mechanisms

Research focused on this compound's impact on macrophage activation revealed that it modulates inflammatory signaling pathways, decreasing the production of pro-inflammatory cytokines. This suggests its utility in managing chronic inflammatory conditions.

Data Tables

Mecanismo De Acción

El mecanismo de acción de Kebuzone implica la inhibición de las enzimas ciclooxigenasas (COX), específicamente COX-1 y COX-2. Estas enzimas son responsables de la conversión de ácido araquidónico en prostaglandinas, que juegan un papel clave en la respuesta inflamatoria. Al inhibir las enzimas COX, this compound reduce la producción de prostaglandinas, lo que lleva a una disminución de la inflamación, el dolor y la fiebre .

Compuestos similares:

Unicidad de this compound: this compound es único debido a su estructura química específica, que incluye un anillo de pirazolidina con un grupo funcional cetona. Esta estructura contribuye a sus propiedades farmacológicas y aplicaciones terapéuticas distintivas .

Comparación Con Compuestos Similares

Uniqueness of Kebuzone: this compound is unique due to its specific chemical structure, which includes a pyrazolidine ring with a ketone functional group. This structure contributes to its distinct pharmacological properties and therapeutic applications .

Actividad Biológica

Kebuzone, also known as ketophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly in the context of inflammation and pain management. This article delves into the compound's mechanism of action, pharmacokinetics, cellular effects, and relevant case studies.

Target Enzymes:
this compound primarily targets key enzymes involved in the inflammatory process, including:

  • Cyclooxygenase (COX)
  • 5-Lipoxygenase
  • Lipoxygenase

These enzymes are crucial in the arachidonic acid pathway, which leads to the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound effectively reduces inflammation and associated pain.

Biochemical Pathways:
The inhibition of COX leads to decreased synthesis of prostaglandins, which are responsible for promoting inflammation and pain. This action positions this compound as a therapeutic agent in various inflammatory conditions.

Pharmacokinetics

This compound exhibits a long elimination half-life ranging from 70 to 100 hours, with renal excretion being the primary route of elimination. This extended half-life allows for sustained therapeutic effects, making it suitable for chronic inflammatory conditions.

Cellular Effects

As an NSAID, this compound influences cellular processes by modulating inflammatory signaling pathways. It has been shown to affect:

  • Cellular proliferation
  • Apoptosis in inflammatory cells

These effects contribute to its overall anti-inflammatory efficacy.

Comparative Analysis

To better understand this compound's unique properties, it is useful to compare it with other NSAIDs:

CompoundMechanism of ActionUnique Features
This compound COX and lipoxygenase inhibitorLong half-life; specific pyrazolidinedione structure
Phenylbutazone COX inhibitorSimilar structure but different pharmacokinetics
Ibuprofen COX inhibitorShorter half-life; widely used for mild pain
Diclofenac COX inhibitorDifferent mechanism; used for specific indications

This table illustrates how this compound stands out due to its specific chemical structure and prolonged action compared to other NSAIDs.

Clinical Application

This compound has been investigated in clinical settings for its anti-inflammatory properties. A notable study focused on its efficacy in treating rheumatoid arthritis, where it demonstrated significant reductions in disease activity when combined with other therapies such as cranberry juice .

Research Applications

In laboratory settings, this compound has been used as a model compound to study pyrazolidinedione chemistry and its implications in drug development. Its role in understanding the biochemical pathways related to inflammation has made it a subject of interest in both academic and clinical research.

Q & A

Basic Research Questions

Q. What are the key chemical properties and identification methods for Kebuzone?

this compound (C₁₇H₁₉N₃O, MW 322.36) is characterized by its pyrazolidinedione core and anti-inflammatory activity. Identification relies on spectral techniques (NMR, IR) and chromatographic methods (HPLC-UV) to confirm purity and structural integrity. Solubility data in aqueous and organic solvents can be referenced from the Handbook of Aqueous Solubility Data, which reports its solubility profile under varying pH and temperature conditions .

Q. How is this compound synthesized, and what purification challenges arise?

this compound is synthesized via condensation of 4-(3-oxobutyl)-1,2-diphenyl-3,5-pyrazolidinedione precursors. Purification involves recrystallization from ethanol or acetone, with purity assessed via melting point (MP) analysis (reported MP: 156–158°C). Impurities, such as hydrazobenzene derivatives, must be monitored using thin-layer chromatography (TLC) .

Q. What pharmacological mechanisms underpin this compound’s anti-inflammatory effects?

this compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. In vitro assays (e.g., COX-1/COX-2 inhibition studies) and in vivo rodent models (e.g., carrageenan-induced paw edema) are standard methodologies to quantify efficacy. Dose-response curves and LD₅₀ values (e.g., 750 mg/kg in mice, oral) guide therapeutic index calculations .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines. For metabolite detection, LC-MS/MS with electrospray ionization provides higher sensitivity .

Q. How do solubility limitations affect this compound formulation design?

this compound’s low aqueous solubility (0.12 mg/mL at 25°C) necessitates solubilization strategies, such as co-solvents (e.g., PEG 400) or cyclodextrin complexation. Phase-solubility diagrams and dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) are critical for optimizing bioavailability .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate this compound’s off-target effects?

Use transcriptomic profiling (RNA-seq) and proteomic workflows (2D gel electrophoresis) to identify non-COX targets. Pair these with in silico molecular docking (AutoDock Vina) to predict binding affinities. Validate findings via CRISPR-Cas9 knockout models .

Q. What methodologies address contradictions in this compound’s efficacy across preclinical models?

Meta-analyses of existing datasets (e.g., Cochrane Collaboration tools) can identify confounding variables (e.g., species-specific metabolism). Dose standardization using allometric scaling and pharmacokinetic/pharmacodynamic (PK/PD) modeling reduces interspecies variability .

Q. How can comparative studies differentiate this compound from structural analogs like phenylbutazone?

Conduct head-to-head in vitro assays (e.g., COX-1/COX-2 IC₅₀ comparisons) and in vivo toxicity profiling (e.g., renal/hepatic biomarkers). Use computational chemistry (DFT calculations) to correlate substituent effects (e.g., ketone vs. methyl groups) with activity .

Q. What experimental approaches map this compound’s metabolic pathways in human hepatocytes?

Incubate this compound with primary hepatocytes and analyze metabolites via UPLC-QTOF-MS. Isotope-labeled tracers (¹⁴C-Kebuzone) and CYP enzyme inhibition assays (e.g., ketoconazole for CYP3A4) clarify metabolic routes. Compare results with in silico simulations (Simcyp) .

Q. How can researchers reconcile discrepancies in this compound’s reported toxicity profiles?

Apply systematic review frameworks (PRISMA guidelines) to aggregate toxicity data. Stratify studies by administration route, dose duration, and model organism. Use benchmark dose (BMD) modeling to refine risk assessment and identify NOAEL/LOAEL thresholds .

Propiedades

IUPAC Name

4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYTZKPVOAIUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234500
Record name Kebuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.174 mg/mL at 20 °C
Record name Ketophenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041914
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

853-34-9
Record name Kebuzone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kebuzone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kebuzone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Kebuzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kebuzone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KEBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VD83UL6Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ketophenylbutazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041914
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.